molecular formula C18H31O7P B14410701 Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate CAS No. 86004-45-7

Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate

Cat. No.: B14410701
CAS No.: 86004-45-7
M. Wt: 390.4 g/mol
InChI Key: NYGLFNJRABHOAE-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate is a chemical compound with the molecular formula C18H31O7P. It is known for its unique structure, which includes both dibutoxyphosphoryl and butanedioate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate typically involves the esterification of butanedioic acid with dibutoxyphosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphates, carboxylates, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate involves its interaction with specific molecular targets. The dibutoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The butanedioate group may also play a role in binding to biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diprop-2-en-1-yl 2-(dibutoxyphosphoryl)butanedioate is unique due to the presence of both dibutoxyphosphoryl and butanedioate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

86004-45-7

Molecular Formula

C18H31O7P

Molecular Weight

390.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2-dibutoxyphosphorylbutanedioate

InChI

InChI=1S/C18H31O7P/c1-5-9-13-24-26(21,25-14-10-6-2)16(18(20)23-12-8-4)15-17(19)22-11-7-3/h7-8,16H,3-6,9-15H2,1-2H3

InChI Key

NYGLFNJRABHOAE-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CC(=O)OCC=C)C(=O)OCC=C)OCCCC

Origin of Product

United States

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